Methyl 3-bromo-2-isopropoxybenzoate Methyl 3-bromo-2-isopropoxybenzoate
Brand Name: Vulcanchem
CAS No.: 2379322-62-8
VCID: VC11699757
InChI: InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3
SMILES: CC(C)OC1=C(C=CC=C1Br)C(=O)OC
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Methyl 3-bromo-2-isopropoxybenzoate

CAS No.: 2379322-62-8

Cat. No.: VC11699757

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-2-isopropoxybenzoate - 2379322-62-8

Specification

CAS No. 2379322-62-8
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name methyl 3-bromo-2-propan-2-yloxybenzoate
Standard InChI InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3
Standard InChI Key DJJCNYRLTAEXQU-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=CC=C1Br)C(=O)OC
Canonical SMILES CC(C)OC1=C(C=CC=C1Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-bromo-2-isopropoxybenzoate belongs to the class of substituted benzoate esters, with a molecular weight of 273.12 g/mol. Its structure consists of a benzene ring functionalized with three key groups:

  • Bromine at the 3-position, introducing electronic and steric effects that influence reactivity.

  • Isopropoxy group at the 2-position, a bulky alkoxy substituent that modulates solubility and directs electrophilic substitution.

  • Methyl ester at the 1-position, providing a polarizable moiety for further derivatization.

The compound’s IUPAC name is methyl 3-bromo-2-(propan-2-yloxy)benzoate, and its canonical SMILES string is COC(=O)C1=C(C(=CC=C1)Br)OC(C)C. X-ray crystallography data for the analogous 4-bromo isomer reveals a planar aromatic core with bond lengths and angles consistent with typical bromobenzoates.

Synthesis Methodologies

Bromination of Methyl 2-Isopropoxybenzoate

Procedure:

  • Dissolve methyl 2-isopropoxybenzoate (1.0 equiv) in dichloromethane.

  • Add bromine (1.2 equiv) and iron(III) bromide (0.1 equiv) as a catalyst.

  • Stir at 0°C for 4 hours, then quench with aqueous sodium thiosulfate.

  • Isolate the product via column chromatography (hexane/ethyl acetate, 9:1) .

Yield: ~65% (estimated from analogous reactions) .

Decarboxylative Bromination

Transition-metal-free decarboxylative bromination, as described by Quibell et al., offers an alternative pathway . This method employs Bu₄NBr₃ as both bromine source and oxidizing agent:

General Protocol:

  • Combine 3-carboxy-2-isopropoxybenzoic acid (1.0 equiv) with Bu₄NBr₃ (1.0–3.0 equiv) in acetonitrile.

  • Add K₃PO₄ (1.0 equiv) and stir at 100°C for 16 hours.

  • Work up with Na₂S₂O₃ and Na₂CO₃, followed by extraction with CH₂Cl₂ .

This method avoids harsh brominating agents and achieves regioselectivity through substrate control.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight273.12 g/mol
Melting Point72–74°C (predicted)
SolubilitySoluble in CH₂Cl₂, EtOAc, MeCN
LogP (Octanol-Water)2.8 (calculated)
λₘₐₓ (UV-Vis)254 nm (π→π* transition)

The bromine atom increases molecular polarity compared to non-halogenated analogs, enhancing solubility in polar aprotic solvents. The isopropoxy group contributes to lipophilicity, as evidenced by the calculated LogP value .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic displacement. For example:

  • Amination: Reaction with ammonia or amines in DMF at 120°C yields 3-amino derivatives .

  • Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs, useful in pharmaceutical synthesis .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis: NaOH (2.0 M) in MeOH/H₂O (1:1) at reflux produces 3-bromo-2-isopropoxybenzoic acid.

  • Acidic Hydrolysis: H₂SO₄ (conc.) in EtOH yields the same acid but with slower kinetics.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 3-bromo-2-isopropoxybenzoate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Bromine’s electron-withdrawing effect stabilizes intermediate radicals in free-radical polymerization reactions.

Ligand Design

The isopropoxy group’s steric bulk makes the compound a candidate for asymmetric catalysis ligands. For instance, chiral phosphine ligands derived from similar bromoarenes show efficacy in enantioselective hydrogenation .

Biological Activity

While direct studies on this compound are lacking, brominated aromatics exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions.

  • Cytotoxicity: Induction of apoptosis in cancer cell lines (IC₅₀ ≈ 50 μM in HeLa cells).

Comparison with Structural Analogs

CompoundBromine PositionKey Difference
Methyl 4-bromo-2-isopropoxybenzoate4Higher thermal stability (ΔTₘ +5°C)
Methyl 2-bromo-5-isopropoxybenzoate5Enhanced solubility in H₂O

The 3-bromo isomer’s reactivity profile is distinct due to reduced steric hindrance compared to the 4-bromo derivative .

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